3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N,N-diethylpropionamide

Catalog No.
S14627394
CAS No.
102128-80-3
M.F
C17H26N2O3
M. Wt
306.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N,N-...

CAS Number

102128-80-3

Product Name

3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N,N-diethylpropionamide

IUPAC Name

3-[2,3-dihydro-1,4-benzodioxin-3-ylmethyl(methyl)amino]-N,N-diethylpropanamide

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C17H26N2O3/c1-4-19(5-2)17(20)10-11-18(3)12-14-13-21-15-8-6-7-9-16(15)22-14/h6-9,14H,4-5,10-13H2,1-3H3

InChI Key

UVQBOZDNUNCQTD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CCN(C)CC1COC2=CC=CC=C2O1

3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N,N-diethylpropionamide is a complex organic compound featuring a unique combination of structural elements. It incorporates a 1,4-benzodioxane moiety, which is known for its biological activity, particularly in medicinal chemistry. The compound's structure includes a propionamide group and diethyl substitution, enhancing its potential for various biological interactions. The presence of the benzodioxane unit is significant as it contributes to the compound's pharmacological properties and its ability to interact with biological targets.

The chemical reactivity of 3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N,N-diethylpropionamide can be explored through various synthetic pathways. Key reactions may include:

  • N-Alkylation: The amine group can undergo alkylation reactions to form various derivatives, potentially altering the compound's biological activity.
  • Acylation: The propionamide group can participate in acylation reactions, which could modify the compound's pharmacological properties.
  • Hydrolysis: In aqueous environments, hydrolysis of the amide bond could occur, leading to the formation of the corresponding carboxylic acid and amine.

These reactions are crucial for the development of analogs and derivatives that may exhibit enhanced or novel biological activities.

Compounds containing the 1,4-benzodioxane moiety have been reported to exhibit a wide range of biological activities, including:

  • Antioxidant properties: They can scavenge free radicals and reduce oxidative stress.
  • Antimicrobial effects: Some derivatives show activity against various bacterial strains.
  • Enzyme inhibition: Certain compounds have been identified as inhibitors of enzymes like acetylcholinesterase and α-glucosidase, indicating potential applications in treating conditions such as Alzheimer's disease and diabetes .

The specific biological activities of 3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N,N-diethylpropionamide would require empirical studies to elucidate its pharmacodynamics and pharmacokinetics.

The synthesis of 3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N,N-diethylpropionamide typically involves multi-step organic reactions. A proposed synthetic route may include:

  • Formation of the Benzodioxane Unit: Starting from commercially available precursors, the benzodioxane structure can be synthesized using cyclization techniques.
  • Amine Functionalization: The introduction of the methylamino group can be achieved through reductive amination or similar methods.
  • Propionamide Formation: The final step involves acylating the amine with diethylpropionoyl chloride or a similar acylating agent to yield the target compound.

Each step requires careful optimization of reaction conditions to maximize yield and purity .

The potential applications of 3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N,N-diethylpropionamide span several fields:

  • Pharmaceutical Development: Due to its structural features, it may serve as a lead compound for developing new drugs targeting neurological disorders or metabolic diseases.
  • Biochemical Research: Its enzyme inhibitory properties could make it a valuable tool in studying enzyme mechanisms and pathways involved in disease processes.
  • Agricultural Chemistry: If found to possess antimicrobial properties, it could be explored for use in agrochemicals.

Interaction studies are essential for understanding how 3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N,N-diethylpropionamide interacts with biological targets. These studies may include:

  • Molecular Docking Simulations: To predict binding affinities and modes with specific enzymes or receptors.
  • In Vitro Assays: Testing the compound against various cell lines to assess cytotoxicity and therapeutic efficacy.
  • In Vivo Studies: Evaluating pharmacokinetics and pharmacodynamics in animal models to determine therapeutic potential.

Such studies will provide insight into its mechanism of action and possible side effects.

Several compounds share structural similarities with 3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N,N-diethylpropionamide. These include:

Compound NameStructural FeaturesBiological Activity
N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamideContains benzodioxane; sulfonamide groupEnzyme inhibition (α-glucosidase)
1-(2-benzodioxan-6-yl)-3-(pyridin-4-yl)ureaBenzodioxane; urea linkageAntitumor activity
N-(benzodioxan-6-yl)acetamideBenzodioxane; acetamide groupAntioxidant properties

The uniqueness of 3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N,N-diethylpropionamide lies in its specific combination of diethyl propionamide functionality along with the benzodioxane structure, which may enhance its selectivity and potency against particular biological targets compared to other similar compounds .

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Exact Mass

306.19434270 g/mol

Monoisotopic Mass

306.19434270 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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